molecular formula C27H31ClN2O5 B15032665 5-(4-chlorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

5-(4-chlorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B15032665
M. Wt: 499.0 g/mol
InChI Key: OMENVOIVZCOVOL-WJTDDFOZSA-N
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Description

5-(4-chlorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a hydroxy group, a propoxybenzoyl group, and a morpholinyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chlorophenyl and propoxybenzoyl intermediates, followed by their coupling with the morpholinyl ethyl group under controlled conditions. Common reagents used in these reactions include chlorinating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the propoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

5-(4-chlorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-chlorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one stands out due to its combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C27H31ClN2O5

Molecular Weight

499.0 g/mol

IUPAC Name

(4E)-5-(4-chlorophenyl)-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H31ClN2O5/c1-3-14-35-21-8-9-22(18(2)17-21)25(31)23-24(19-4-6-20(28)7-5-19)30(27(33)26(23)32)11-10-29-12-15-34-16-13-29/h4-9,17,24,31H,3,10-16H2,1-2H3/b25-23+

InChI Key

OMENVOIVZCOVOL-WJTDDFOZSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)Cl)/O)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)Cl)O)C

Origin of Product

United States

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